1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14(2)13-29-18-6-5-15(8-21-18)20(28)25-11-17(12-25)26-10-16(22-23-26)9-24-7-3-4-19(24)27/h5-6,8,10,14,17H,3-4,7,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVMKCULPEMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue is 1-((1-(1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS: 2034250-65-0, Compound A ) . Both compounds share:
- A pyrrolidin-2-one core.
- A 1,4-substituted triazole ring synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- An azetidine ring for conformational constraint.
Key differences lie in their acyl substituents:
- The target compound has a 6-isobutoxynicotinoyl group (pyridine-based), while Compound A substitutes this with a 4-oxochromene-2-carbonyl group (benzopyranone-based).
Structural and Physicochemical Comparison
Limitations in Direct Comparison
- Data Gaps : Physical properties (e.g., solubility, logP) and in vitro/in vivo activity data are absent in the provided evidence, limiting mechanistic or pharmacokinetic comparisons.
- Structural Hypotheses: Differences in acyl groups imply divergent electronic profiles (e.g., chromene’s electron-rich system vs. nicotinoyl’s electron-deficient pyridine), which could modulate binding affinity or metabolic stability.
Preparation Methods
Synthesis of 6-Isobutoxynicotinic Acid (Fragment A)
Route 1: Nucleophilic Aromatic Substitution
- Starting material : 6-Chloronicotinic acid (1.0 eq) is dissolved in anhydrous DMF.
- Reagent : Isobutanol (2.5 eq) and K₂CO₃ (3.0 eq) are added under nitrogen.
- Conditions : Heated at 110°C for 12 h.
- Workup : Acidification with HCl (1M) to pH 2–3 precipitates the product.
- Yield : 78–85%.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H), 6.88 (d, J = 8.8 Hz, 1H), 4.22 (hept, J = 6.2 Hz, 1H), 2.01 (m, 1H), 1.02 (d, J = 6.6 Hz, 6H).
- LC-MS (ESI+) : m/z 210.1 [M+H]⁺.
Synthesis of 1-(6-Isobutoxynicotinoyl)azetidin-3-amine (Fragment B)
Route 1: Amide Coupling
- Activation : 6-Isobutoxynicotinic acid (1.0 eq) is treated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
- Coupling : Azetidin-3-amine hydrochloride (1.1 eq) is added at 0°C, then stirred at RT for 6 h.
- Workup : Extracted with EtOAc, washed with brine, and purified via silica chromatography (CH₂Cl₂:MeOH 9:1).
- Yield : 65–72%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.58 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 4.42 (m, 1H), 3.95–3.85 (m, 2H), 3.78–3.68 (m, 2H), 2.85 (m, 1H), 2.02 (m, 1H), 1.05 (d, J = 6.6 Hz, 6H).
- LC-MS (ESI+) : m/z 278.2 [M+H]⁺.
Synthesis of Propargyl-pyrrolidin-2-one (Fragment C)
Route 1: Alkylation of Pyrrolidin-2-one
- Starting material : Pyrrolidin-2-one (1.0 eq) is deprotonated with NaH (1.2 eq) in THF.
- Alkylation : Propargyl bromide (1.5 eq) is added dropwise at 0°C, then stirred at RT for 4 h.
- Workup : Quenched with H₂O, extracted with EtOAc, and purified via distillation.
- Yield : 80–88%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 4.12 (s, 2H), 3.45 (t, J = 7.2 Hz, 2H), 2.52 (t, J = 7.2 Hz, 2H), 2.22 (t, J = 2.6 Hz, 1H), 2.05 (quintet, J = 7.2 Hz, 2H).
- LC-MS (ESI+) : m/z 124.1 [M+H]⁺.
Azide Formation and CuAAC Reaction
Step 1: Azide Functionalization of Fragment B
- Reaction : Fragment B (1.0 eq) is treated with NaN₃ (2.0 eq) and TMSCl (1.5 eq) in MeCN at 50°C for 8 h.
- Yield : 90–95%.
Step 2: CuAAC Click Reaction
- Conditions : Fragment B-azide (1.0 eq), Fragment C (1.2 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in t-BuOH:H₂O (1:1) at RT for 12 h.
- Workup : Extracted with EtOAc, washed with NH₄OH (5%), and purified via HPLC.
- Yield : 60–68%.
Analytical Data for Final Product :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 2.4 Hz, 1H), 8.08 (dd, J = 8.8, 2.4 Hz, 1H), 7.82 (s, 1H), 6.85 (d, J = 8.8 Hz, 1H), 4.62 (m, 1H), 4.32 (s, 2H), 3.95–3.70 (m, 4H), 3.45 (t, J = 7.2 Hz, 2H), 2.52 (t, J = 7.2 Hz, 2H), 2.22 (m, 1H), 2.05 (m, 2H), 1.02 (d, J = 6.6 Hz, 6H).
- HRMS (ESI+) : m/z 455.2284 [M+H]⁺ (calc. 455.2287).
Optimization and Challenges
Amide Coupling Efficiency
Comparative analysis of coupling reagents (Table 1):
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 72 |
| EDCl/HOBt | DCM | 25 | 58 |
| T3P | THF | 40 | 65 |
HATU in DMF provided superior yields due to enhanced activation of the carboxylic acid.
Q & A
Q. What are the key synthetic strategies for preparing 1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole ring .
- Step 2 : Coupling of the 6-isobutoxynicotinoyl moiety to the azetidine ring using amide bond-forming reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Functionalization of the pyrrolidin-2-one group via alkylation or Michael addition, followed by purification using column chromatography or preparative HPLC .
Critical factors : Solvent choice (e.g., DMF for polar intermediates), reaction temperature (0–60°C), and inert atmosphere to prevent oxidation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify regiochemistry of the triazole and azetidine rings. DEPT-135 can resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values (e.g., [M+H] or [M+Na]) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during triazole-azetidine coupling?
- Solvent optimization : Test polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize transition states and reduce side reactions .
- Catalyst screening : Compare Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance regioselectivity in CuAAC .
- Kinetic studies : Use in-situ IR or LC-MS to monitor reaction progress and identify rate-limiting steps .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out impurities .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry by obtaining single-crystal structures .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How should researchers design assays to evaluate the compound’s biological activity?
- In vitro models : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via fluorescence or luminescence readouts .
- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying the isobutoxy group) to identify pharmacophores .
Q. What strategies mitigate instability of the pyrrolidin-2-one moiety under physiological conditions?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the pyrrolidinone carbonyl to enhance metabolic stability .
- Formulation studies : Use liposomal encapsulation or cyclodextrin complexes to improve solubility and reduce degradation .
Methodological Challenges and Solutions
Q. How to address low yields during the final alkylation step of the pyrrolidin-2-one group?
- Base selection : Test non-nucleophilic bases (e.g., DBU) to minimize side reactions .
- Temperature control : Perform reactions at −20°C to suppress elimination pathways .
- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility, logP, and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
